molecular formula C5H11ClFNO B2533812 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride CAS No. 2048273-69-2

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B2533812
CAS No.: 2048273-69-2
M. Wt: 155.6
InChI Key: JYZWPWDEIMDHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO and its molecular weight is 155.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluorooxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The title compound, 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride, represents a key chiral building block that marries the conformational rigidity of the tetrahydropyran ring with the unique electronic properties of fluorine. This guide provides an in-depth analysis of its fundamental basic properties, chemical synthesis, and practical applications, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its use, offering field-proven insights into its role in constructing complex, biologically active molecules.

Physicochemical and Basic Properties

This compound is a chiral amine salt that typically presents as a white to off-white crystalline solid.[1] Its structure, incorporating a fluorine atom adjacent to the amine-bearing carbon, significantly influences its physicochemical and basic properties.

Basicity and pKa

The basicity of the primary amine is a critical parameter influencing its reactivity, solubility, and its interaction with biological targets. As a hydrochloride salt, the amine group is protonated, which enhances its water solubility.[2]

The introduction of a fluorine atom at the 3-position has a profound impact on the basicity of the 4-amino group. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density on the nitrogen atom.[3] This reduction in electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the amine's basicity compared to its non-fluorinated analog.[4]

Solubility

As a hydrochloride salt, this compound is generally soluble in water and polar protic solvents like methanol and ethanol.[6] The salt form allows for favorable ion-dipole interactions with water molecules.[6] Its solubility in non-polar organic solvents is expected to be limited. However, upon neutralization to the free base, its solubility in a wider range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran will increase, which is a crucial consideration for its use in organic synthesis.

Stability and Storage

The compound is reported to be moderately hygroscopic and should be stored in a tightly sealed container in a cool, dry place, typically at 2-8 °C, and protected from moisture and excessive heat.[1]

Table 1: Summary of Physicochemical Properties

PropertyValue/DescriptionSource/Rationale
Appearance White to off-white crystalline solid[1]
Molecular Formula C₅H₁₁ClFNO[1]
Molecular Weight 155.60 g/mol [1]
Stereoisomers (3R,4R), (3S,4S), (3S,4R), (3R,4S)[1][2][7][8]
Estimated pKa 8.5 - 9.0Inferred from non-fluorinated analog and known effects of fluorination[4][5]
Solubility Soluble in water and polar protic solvents. Limited solubility in non-polar organic solvents.General property of amine hydrochlorides[6]
Storage 2-8 °C, in a tightly sealed container, protected from moisture.[1]

Synthesis and Stereocontrol

The synthesis of this compound is a multi-step process where stereocontrol is paramount. While specific, detailed protocols are often proprietary, a general and plausible synthetic strategy can be outlined based on established methods for the synthesis of fluorinated heterocycles.[9] A common approach involves the fluorination of a tetrahydropyranone precursor, followed by the introduction of the amine functionality.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a specific stereoisomer, for example, (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride.

G cluster_0 Step 1: Electrophilic Fluorination cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Introduction of Amine cluster_3 Step 4: Salt Formation A Tetrahydropyran-4-one Derivative B Enolate Formation A->B Base (e.g., LDA) D (R)-3-Fluorotetrahydro-2H-pyran-4-one B->D C Selectfluor® C->D Fluorinating Agent E (R)-3-Fluorotetrahydro-2H-pyran-4-one G (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol E->G F Reducing Agent (e.g., L-Selectride®) F->G H (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol I Activation (e.g., MsCl) H->I J Azide Displacement (NaN₃) I->J K Azide Reduction (e.g., H₂, Pd/C) J->K L (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine K->L M (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine O (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine HCl M->O N HCl in Ether N->O

Caption: Conceptual workflow for the synthesis of (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride.

Detailed Experimental Protocol (Representative Example)

The following is a representative, detailed protocol for the synthesis, based on common laboratory practices.

Step 1: Synthesis of (R)-3-Fluorotetrahydro-2H-pyran-4-one

  • To a solution of a suitable silyl enol ether of tetrahydropyran-4-one in an aprotic solvent (e.g., acetonitrile) at 0 °C, add an electrophilic fluorinating agent such as Selectfluor®.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired fluorinated ketone.

Step 2: Synthesis of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol

  • Dissolve the (R)-3-Fluorotetrahydro-2H-pyran-4-one in anhydrous THF and cool to -78 °C.

  • Add a stereoselective reducing agent, such as L-Selectride®, dropwise to the solution. The bulky nature of the reducing agent directs the hydride attack to afford the syn-alcohol.

  • Stir the reaction at -78 °C for several hours until the starting material is consumed.

  • Quench the reaction by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the desired diastereomer of the fluoroalcohol.

Step 3: Synthesis of (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine

  • To a solution of the (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride to form the mesylate.

  • After completion, wash the reaction mixture with water and brine, dry, and concentrate to yield the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the SN2 displacement of the mesylate with inversion of stereochemistry.

  • After the reaction is complete, extract the azide product and purify.

  • Dissolve the purified azide in methanol and subject it to hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to reduce the azide to the primary amine.

  • Filter off the catalyst and concentrate the filtrate to obtain the free amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in ether or isopropanol with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the tetrahydropyran ring. The protons on the carbon bearing the fluorine and the amine group will exhibit characteristic couplings to the fluorine atom (2JHF and 3JHF). The chemical shifts will be in the aliphatic region, typically between 1.5 and 4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals for the carbon atoms of the tetrahydropyran ring. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-250 Hz, and its chemical shift will be significantly downfield.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product.

Representative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is typically effective for separating chiral amines.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used.

  • Additive: A small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase to improve peak shape and reduce tailing of the amine analyte.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound which lacks a strong chromophore.

Applications in Drug Discovery: The Rationale

The utility of this compound as a building block in medicinal chemistry stems from the synergistic effects of its structural features.

The Role of the Tetrahydropyran Ring

The tetrahydropyran ring is a prevalent scaffold in many marketed drugs. It serves as a saturated, three-dimensional replacement for a phenyl ring, which can improve physicochemical properties such as solubility and metabolic stability. Its conformational rigidity can also pre-organize substituents in a defined spatial orientation, leading to enhanced binding affinity to the target protein.

The Impact of Fluorine Substitution

The introduction of fluorine offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[10] Placing a fluorine atom at a potential site of metabolism can block this pathway and increase the drug's half-life.

  • Modulation of Basicity: As discussed, fluorine's inductive effect lowers the pKa of the amine. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with protein targets, such as dipole-dipole interactions and hydrogen bonds, potentially increasing binding affinity and selectivity.[11]

  • Conformational Control: The fluorine atom can influence the conformational preference of the tetrahydropyran ring through stereoelectronic effects, which can be exploited to lock the molecule in its bioactive conformation.

This building block has been utilized in the synthesis of a variety of therapeutic agents, including inhibitors of enzymes and modulators of receptors, particularly in the areas of oncology and neurological disorders.[1]

Safety and Handling

This compound has a low order of toxicity but may cause irritation to the mucous membranes and upper respiratory tract.[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C).[1]

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery. Its unique combination of a conformationally defined heterocyclic scaffold and the modulating effects of a strategically placed fluorine atom provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its basic properties, synthesis, and the rationale behind its use is crucial for its effective application in the development of the next generation of therapeutics.

References

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2336-2349.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2018). MedChemComm, 9(6), 985-990.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Journal of Medicinal Chemistry, 65(20), 13886-13896.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Taylor, S. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 603-620.
  • Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). Organic Chemistry Frontiers.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). Journal of Medicinal Chemistry, 64(14), 10246-10259.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.).
  • 1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.). Google Patents.
  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A, 111(23), 5044-5053.
  • Predicted pKa values for the secondary and tertiary amines shown in... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO. (2017). Googleapis.com. Retrieved February 23, 2026, from [Link]

  • United States Patent. (2012). Googleapis.com. Retrieved February 23, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(16), 6146.
  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt... (n.d.). Google Patents.
  • Method for preparing aminotetrahydropyran compound. (n.d.). Google Patents.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6215.
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2014). Arabian Journal of Chemistry, 7(5), 967-972.
  • SOLUBILITY DATA SERIES. (n.d.).
  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride – Solubility, Stability, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (e.g., CAS 1895912-86-3 for the cis-isomer) is a high-value fluorinated heterocyclic building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] The strategic incorporation of a fluorine atom at the C3 position, adjacent to the amine, introduces a "dipole effect" that modulates the basicity (pKa) of the amine and alters the lipophilicity (LogD) of the final drug candidate.

However, this structural advantage comes with specific stability challenges. As a vicinal fluorohydrin derivative, the compound exhibits distinct hygroscopicity and potential reactivity profiles (e.g., HF elimination) that differ from its non-fluorinated counterparts. This guide provides a definitive technical framework for the characterization, handling, and stabilization of this critical intermediate.

Part 1: Physicochemical Profile[1]

Chemical Identity & Structural Logic

The compound exists as a hydrochloride salt, which stabilizes the amine against oxidation and enhances aqueous solubility.[2]

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClFNO[1][2][4]
  • Molecular Weight: 155.60 g/mol [3][4]

  • Key Isomers:

    • (3R,4R) or (3S,4S) (Trans-relationship): Often preferred for specific enzyme pocket binding.

    • (3R,4S) or (3S,4R) (Cis-relationship).

  • Electronic Effect: The

    
    -fluorine atom exerts a strong electron-withdrawing inductive effect (-I), typically lowering the pKa of the ammonium group by 1.0–2.0 units compared to the non-fluorinated parent (tetrahydro-2H-pyran-4-amine).
    
Solubility Data (Empirical & Predicted)

The hydrochloride salt form dictates a hydrophilic profile.

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Water Very High> 100 mg/mLIon-dipole interactions dominate; highly stable solvation shell.
DMSO High> 50 mg/mLHigh dielectric constant supports ion separation.
Methanol Moderate20–50 mg/mLProtophilic solvent; good for preparing stock solutions.
Dichloromethane Low< 1 mg/mLNon-polar nature cannot overcome crystal lattice energy of the salt.
Acetonitrile Low< 5 mg/mLPoor solvation of chloride anions.
Stability Profile
  • Hygroscopicity: Categorized as Moderately Hygroscopic .[1] The salt will absorb atmospheric moisture, leading to deliquescence if exposed to >60% RH.

  • Thermal Stability: Stable in solid state up to melting point (typically >150°C, decomposition often follows).

  • Reactivity Risks:

    • Base-Induced Elimination: Under strong basic conditions (pH > 12) or elevated temperature, the free base may undergo E2 elimination of Hydrogen Fluoride (HF) to form the corresponding enamine/alkene, driven by the acidity of the

      
      -proton.
      

Part 2: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To generate precise solubility data for formulation or reaction solvent selection.

Reagents:

  • Test Compound (dried).[5]

  • HPLC-grade solvents (Water, MeOH, DMSO, ACN).

Workflow:

  • Preparation: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add solvent in 50

    
    L increments.
    
  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C between additions.

  • Observation: Visual inspection for dissolution (clear solution, no particulates).

  • Quantification: If undissolved after 1 mL, centrifuge (10,000 rpm, 5 min), filter supernatant, and analyze via HPLC-UV (using a known standard curve).

Protocol B: Forced Degradation (Stress Testing)

Purpose: To validate the stability limits of the building block during storage and synthesis.

Matrix:

  • Acid Stress: 0.1 M HCl, 60°C, 24 hours.

  • Base Stress: 0.1 M NaOH, 60°C, 2 hours (Critical: Monitor for HF elimination).

  • Oxidative Stress: 3% H

    
    O
    
    
    
    , RT, 24 hours.
  • Thermal Stress: Solid state, 80°C, 7 days.

Analysis: Analyze via LC-MS to detect:

  • Loss of parent peak (M+H = 120.08 for free base).

  • Appearance of elimination product (M+H = 100.07, loss of HF).

Part 3: Visualization & Logic

Stability & Degradation Pathways

The following diagram illustrates the critical stability nodes, specifically the risk of HF elimination under basic conditions.

StabilityLogic Salt HCl Salt Form (Stable Solid) Sol_Acid Acidic Solution (pH < 4) Salt->Sol_Acid Dissolution (H2O) Sol_Base Basic Solution (pH > 10) Salt->Sol_Base Neutralization Sol_Acid->Salt Evaporation/HCl FreeBase Free Amine (Reactive Intermediate) Sol_Base->FreeBase Deprotonation FreeBase->Sol_Base Reversible Elimination Degradation Product (Enamine/Alkene - HF) FreeBase->Elimination Heat/Strong Base (E2 Elimination)

Caption: Stability logic flow indicating the critical risk pathway (red dashed line) where basic conditions combined with thermal stress can trigger HF elimination.

Solubility Screening Workflow

A decision tree for selecting the optimal solvent based on application.

SolubilityWorkflow Start Start: Solvent Selection Goal_Aq Goal: Aqueous Reaction or Bioassay Start->Goal_Aq Goal_Org Goal: Organic Synthesis (Coupling) Start->Goal_Org Use_Water Use Water or Buffer (High Solubility) Goal_Aq->Use_Water Check_pH Check pH Sensitivity Goal_Org->Check_pH Use_Polar Use DMSO/DMF (High Solubility) Check_pH->Use_Polar Standard Use_Alc Use MeOH/EtOH (Moderate Solubility) Check_pH->Use_Alc If protic solvent OK Avoid_NP Avoid DCM/Hexane (Insoluble) Check_pH->Avoid_NP Warning

Caption: Decision matrix for solvent selection, highlighting the incompatibility with non-polar organic solvents.

Part 4: Handling & Storage Recommendations

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly required if kept dry.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is mandatory to prevent moisture ingress.

Handling Precautions
  • Desiccation: Allow the container to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.

  • Weighing: Perform weighing operations quickly or within a glove box/dry bag if high precision is required.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat). While toxicity is low, fluorinated amines can be irritants.[1]

References

  • ChemShuttle. (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride Properties and Applications. Retrieved from

  • PubChem. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine Compound Summary. National Library of Medicine. Retrieved from [6]

  • CymitQuimica. (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride Data Sheet. Retrieved from

  • Enamine. Alpha- and Beta-Fluoroamines in Drug Discovery. Enamine Technical Notes. Retrieved from

  • MDPI. Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents. (Contextual reference for salt solubility trends). Retrieved from

Sources

Strategic Sourcing and Utilization of 3-Fluorotetrahydro-2H-pyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a high-value, chiral building block used extensively in modern medicinal chemistry.[1] It serves as a critical scaffold for modulating basicity (pKa), lipophilicity (LogD), and metabolic stability in drug candidates. The introduction of the fluorine atom at the C3 position, adjacent to the amine, induces distinct conformational preferences via the gauche effect and lowers the pKa of the amine, often improving oral bioavailability and blood-brain barrier (BBB) permeability.

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, moving beyond simple vendor lists to address the stereochemical complexities and handling requirements that often derail experimental workflows.

Part 1: Molecular Profile & Medicinal Utility

The Fluorine Effect in Pyran Scaffolds

The strategic value of this molecule lies in the fluorine substitution. Unlike the non-fluorinated analog (tetrahydro-2H-pyran-4-amine), the 3-fluoro variant exhibits:

  • pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect) reduces the pKa of the adjacent amine by 1–2 units. This is crucial for optimizing solubility and reducing hERG liability.

  • Conformational Locking: The C–F bond tends to align gauche to the C–O bond of the pyran ring or the C–N bond, restricting the conformational flexibility of the ring. This can reduce the entropic penalty of binding to a protein target.

Stereochemical Complexity

The molecule possesses two chiral centers (C3 and C4), resulting in four possible stereoisomers. Commercial suppliers typically offer specific enantiomers or diastereomeric mixtures.

Isomer ConfigurationCommon CASDescription
(3R, 4R) 1895912-86-3Trans-isomer (typically). Often preferred for specific enzyme pockets.
(3S, 4S) 1895912-87-4Trans-isomer enantiomer.
(3S, 4R) 1422188-16-6Cis-isomer.
(3R, 4S) N/A (Rare)Cis-isomer enantiomer.

Critical Note: Vendor labeling of "cis" and "trans" can sometimes be inconsistent regarding IUPAC priority rules. Always verify the absolute configuration (R/S) via the CAS number and Certificate of Analysis (CoA).

Part 2: Sourcing Landscape & Vendor Qualification

Sourcing this material requires distinguishing between "catalog aggregators" and "primary manufacturers." For GMP or late-stage GLP work, traceability is paramount.

Primary Commercial Suppliers

The following table summarizes validated suppliers known for high purity (>97% ee) and reliable salt formation.

SupplierTypeReliability TierKey Logistics Note
Enamine Primary ManufacturerTier 1Huge stock of building blocks; reliable stereochemistry.
Combi-Blocks Stocking VendorTier 1Fast shipping (US/Global); transparent CoA data.
BLDpharm Manufacturer/VendorTier 2Good for bulk scale-up; requires "Cold Chain" shipping.
Fluorochem DistributorTier 2Strong UK/EU presence; reliable sourcing for fluorinated heterocycles.
WuXi AppTec CRO/ManufacturerCustomBest for multi-kilogram custom synthesis requests.
Sourcing & QC Decision Logic

The following diagram outlines the decision matrix for selecting a vendor and validating the incoming material.

SourcingQC Start Need 3-Fluoro-pyran-amine CheckInternal Check Internal Inventory (Hygroscopic Risk?) Start->CheckInternal SelectVendor Select Vendor (Enamine/Combi-Blocks) CheckInternal->SelectVendor Not in stock Receive Receive Shipment (Cold Chain Required) SelectVendor->Receive QC_Step QC Validation Receive->QC_Step Test_HNMR 1H NMR (DMSO-d6) Check Stoichiometry QC_Step->Test_HNMR Test_FNMR 19F NMR Confirm Isomer Ratio QC_Step->Test_FNMR Test_Chiral Chiral LC/SFC Confirm ee% > 98% QC_Step->Test_Chiral Decision Pass QC? Test_HNMR->Decision Test_FNMR->Decision Test_Chiral->Decision Release Release to Chem Store (Desiccator Storage) Decision->Release Yes Reject Reject/Return (Wrong Isomer/Wet) Decision->Reject No

Figure 1: Strategic Sourcing and Quality Control Workflow. Note the emphasis on 19F NMR for isomer confirmation.

Part 3: Quality Control & Analytical Validation

Stereochemical Verification (The "Hidden" Impurity)

The most common failure mode with this reagent is receiving a diastereomeric mixture (e.g., 90% trans, 10% cis) or the wrong enantiomer. Standard LCMS will not differentiate these.

  • Protocol: 19F NMR is the gold standard here.

    • Mechanism:[2] The fluorine shift is highly sensitive to the axial/equatorial environment.

    • Expectation: The cis and trans isomers will show distinct 19F signals separated by 10–20 ppm depending on the solvent.

    • Standard: Ensure the integration of the minor isomer is <2%.

Hygroscopicity Management

As a hydrochloride salt of a small, polar amine, this compound is hygroscopic .

  • Observation: Material appearing "sticky" or clumping indicates moisture absorption.

  • Impact: Water weight leads to incorrect stoichiometry in coupling reactions, causing lower yields or unreacted electrophiles.

  • Remediation: Dry under high vacuum over P₂O₅ or perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the effective weight percentage.

Part 4: Handling & Synthetic Protocols

Free-Basing Protocol

Many coupling reactions (e.g., Buchwald-Hartwig, Nucleophilic Aromatic Substitution) require the free amine. While in situ neutralization (using DIEA/TEA) is common, isolating the free base is often superior for sensitive transition-metal catalyzed reactions to prevent catalyst poisoning by the amine salt.

Methodology: Salt Break & Extraction
  • Dissolution: Suspend 1.0 eq of the HCl salt in minimal water (approx. 5 mL/g).

  • Neutralization: Add 2M NaOH or saturated Na₂CO₃ dropwise at 0°C until pH > 12.

  • Extraction: Immediately extract with DCM (3 x 10 mL/g). Note: The free base is polar; aggressive extraction is required.

  • Drying: Dry combined organics over Na₂SO₄ (anhydrous).

  • Concentration: Carefully concentrate under reduced pressure (cold bath, <30°C). The free amine may be volatile.

Synthetic Workflow Visualization

The following diagram details the workflow for utilizing this building block in a standard amide coupling, highlighting the critical "Free Base" decision point.

SyntheticWorkflow Salt 3-F-Pyran-NH2 HCl (Solid) Route Reaction Type? Salt->Route Reagent Carboxylic Acid / Electrophile Reagent->Route PathA In-situ Neutralization (HATU + DIPEA) Route->PathA Standard Amide PathB_Step1 Free-Base Isolation (DCM Ext / Na2CO3) Route->PathB_Step1 Pd/Sensitive Product Target Intermediate PathA->Product PathB_Step2 Pd-Catalyzed Coupling (Buchwald) PathB_Step1->PathB_Step2 PathB_Step2->Product

Figure 2: Synthetic Workflow Decision Tree. Isolating the free base is recommended for metal-catalyzed cross-couplings.

References

  • PubChem. (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (CAS 1895912-87-4). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Foundational text on fluorine substitution effects).

Sources

The Fluorine Effect in Fragment-Based Design: A Technical Guide to 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride . This document is structured for researchers in medicinal chemistry and process development.

Executive Summary: The "Magic Methyl" of the 21st Century

In modern drug discovery, the strategic incorporation of fluorine atoms into saturated heterocycles—often termed "scaffold morphing"—has become a dominant tactic to optimize pharmacokinetics. This compound (CAS: 1895912-86-3 for the (3R,4R) isomer) represents a quintessential "privileged fragment."

It is not merely a building block; it is a physicochemical tool used to:

  • Modulate Basicity (pKa): Lowering the pKa of the amine to reduce lysosomal trapping and improve membrane permeability.

  • Block Metabolism: Preventing oxidative metabolism at the susceptible C3 position of the pyran ring.

  • Induce Conformational Bias: The gauche effect of the C–F bond can lock the ring into a specific chair conformation, pre-organizing the molecule for ligand-protein binding.

Discovery & History: From Pyran to Fluoropyran

The history of this molecule is not defined by a single "discovery" event but by the evolution of Fragment-Based Drug Discovery (FBDD) .

  • The Precursor Era (1990s): Tetrahydro-2H-pyran-4-amine was a standard replacement for cyclohexylamine or piperidine to lower lipophilicity (LogP). However, the resulting amines were often still too basic (pKa ~9.7–10.0), leading to high clearance and poor oral bioavailability.

  • The Fluorine Renaissance (2000s-2010s): With the commercialization of safe electrophilic fluorinating agents like Selectfluor® , chemists began systematically "scanning" heterocycles with fluorine.

  • The Breakthrough Application: The scaffold gained prominence in the development of Pimnodertib (and related PIM kinase inhibitors) and various compounds targeting DPP-4 and JAK kinases. The introduction of the fluorine atom at the C3 position was found to lower the amine pKa by approximately 1.7 units, shifting it into the optimal range (pKa ~8.0) for CNS penetration and cellular uptake.

Chemical Synthesis: Pathways to the Core

The synthesis of 3-fluorotetrahydro-2H-pyran-4-amine is challenging due to the requirement for defined stereochemistry (typically cis or trans depending on the target).

Pathway A: Electrophilic Fluorination (The MedChem Route)

This is the most common route for early-stage discovery, utilizing Selectfluor to functionalize a ketone precursor.

Pathway B: Enzymatic Resolution (The Process Route)

For large-scale manufacturing (kg scale), chiral resolution using transaminases is preferred to avoid expensive chiral chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the primary synthetic workflow from commercially available starting materials.

SynthesisPathway Start Tetrahydro-4H-pyran-4-one Step1 Enamine Formation (Morpholine/Pyrrolidine) Start->Step1 Step2 Electrophilic Fluorination (Selectfluor® / MeCN) Step1->Step2 Inter1 3-Fluoro-tetrahydro-4H-pyran-4-one (Racemic) Step2->Inter1 Step3 Reductive Amination (NH4OAc / NaBH3CN) Inter1->Step3 Racemate cis/trans-3-Fluoro-4-aminopyran Step3->Racemate Resolution Chiral Resolution (L-Tartaric Acid or Chiral HPLC) Racemate->Resolution Final (3R,4R)-3-Fluoro-pyran-4-amine HCl (Target Salt) Resolution->Final

Caption: Step-wise synthesis from pyran-4-one via electrophilic fluorination and chiral resolution.

Physicochemical Profile: The "Fluorine Shift"

The data below highlights why this fragment is superior to its non-fluorinated parent in specific drug design contexts.

PropertyTetrahydro-2H-pyran-4-amine (Parent)3-Fluoro-tetrahydro-2H-pyran-4-amineImpact of Modification
pKa (Conj. Acid) ~9.7~8.0 -1.7 units. Reduced basicity decreases lysosomal trapping and improves passive permeability.
LogD (pH 7.4) -1.2-0.9 Slight increase in lipophilicity due to F, but balanced by the lower ionization at physiological pH.
Conformation Flexible ChairBiased Chair The C–F/C–N gauche effect locks the ring, reducing the entropic penalty of binding.
Metabolic Stability Susceptible to C3-oxidationHigh C–F bond (116 kcal/mol) blocks P450 oxidation at the 3-position.

Detailed Experimental Protocol

Objective: Synthesis of rac-cis-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride. Note: This protocol synthesizes the racemate. Chiral separation requires subsequent HPLC.

Reagents Required[1][2][3][4][5][6][7]
  • Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)

  • Morpholine (10.5 mL, 120 mmol)

  • Selectfluor® (F-TEDA-BF4) (39.0 g, 110 mmol)

  • Sodium Cyanoborohydride (NaBH3CN)

  • Ammonium Acetate (NH4OAc)

  • Solvents: Cyclohexane, Acetonitrile (MeCN), Methanol (MeOH), HCl in Dioxane.

Step-by-Step Methodology
Stage 1: Enamine Formation
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve tetrahydro-4H-pyran-4-one (10.0 g) and morpholine (10.5 mL) in cyclohexane (150 mL). Add a catalytic amount of p-toluenesulfonic acid (100 mg).

  • Reflux: Heat to reflux for 4-6 hours until water separation ceases in the Dean-Stark trap.

  • Workup: Cool the mixture and concentrate in vacuo to yield the crude enamine (yellow oil). Use immediately to prevent hydrolysis.

Stage 2: Electrophilic Fluorination
  • Solvation: Dissolve the crude enamine in anhydrous Acetonitrile (200 mL) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add Selectfluor® (39.0 g) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Hydrolysis: After stirring for 2 hours at 0°C, add 10% aqueous HCl (50 mL) and stir for 30 minutes to hydrolyze the iminium intermediate.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Purify the residue via silica gel flash chromatography (0-20% EtOAc/Hexane) to isolate 3-fluorotetrahydro-4H-pyran-4-one .

Stage 3: Reductive Amination
  • Mixing: In a pressure vessel, dissolve the fluoro-ketone (5.0 g) in Methanol (50 mL). Add Ammonium Acetate (30.0 g, large excess).

  • Reduction: Add Sodium Cyanoborohydride (3.0 g) carefully.

  • Reaction: Seal the vessel and heat to 60°C for 12 hours.

  • Quench: Cool to RT. Quench with concentrated HCl (carefully) to pH < 2 to destroy excess hydride.

  • Free Basing: Basify with NaOH (6N) to pH > 12. Extract with DCM (4 x 50 mL).

  • Salt Formation: Dry the organic layer. Add 4N HCl in Dioxane (15 mL) dropwise. The white precipitate is This compound .[1]

  • Filtration: Filter the solid and wash with cold diethyl ether.

Applications in Drug Development

The primary utility of this scaffold is in Kinase Inhibitor design, specifically for the PIM and JAK families.

Case Study: PIM Kinase Inhibition (e.g., Pimnodertib)

In the development of PIM inhibitors, the interaction with the ATP-binding pocket requires a specific vector for the amine.

  • Problem: Non-fluorinated pyran amines were too basic, leading to high accumulation in acidic lysosomes (cation trapping) and reduced cytosolic concentration.

  • Solution: Substitution with (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine.[2][3]

  • Mechanism: The fluorine atom lowers the pKa to ~8.0. Furthermore, the fluorine occupies a small hydrophobic pocket in the enzyme active site, displacing a "high-energy" water molecule, which provides an enthalpic gain in binding affinity.

SAR_Logic Problem Problem: High Basicity (pKa > 9.5) Poor Permeability Solution Solution: Alpha-Fluorination Problem->Solution Scaffold Morphing Effect1 Inductive Effect (-I) Lowers pKa to ~8.0 Solution->Effect1 Effect2 Gauche Effect Locks Conformation Solution->Effect2 Outcome Outcome: Improved Bioavailability Potent Binding Effect1->Outcome Effect2->Outcome

Caption: The logic of Fluorine Scan in optimizing the pyran-amine scaffold.

References

  • Synthesis and Fluorination Methodology: Banks, R. E. (2007).[4] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent. Encyclopedia of Reagents for Organic Synthesis.

  • pKa Modulation and Fluorine Effect: Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115.

  • Patent Literature (Specific Synthesis & Application): U.S. Patent No. 9,512,124. (2016). Cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide and processes for preparation. [2][3]

  • Enzymatic Resolution Approaches: Kostiantyn P. Melnykov, et al. (2024). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Journal of Fluorine Chemistry.

  • General Properties of the Scaffold: PubChem Compound Summary for CID 86336064: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine.

Sources

Methodological & Application

Synthesis of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride Protocol

Abstract This Application Note details the scalable chemical synthesis of This compound , a critical fluorinated building block in medicinal chemistry. The incorporation of a fluorine atom adjacent to the amine functionality lowers the basicity (pKa) of the amine, modulates lipophilicity (LogD), and blocks metabolic oxidation at the 3-position.[1] This protocol utilizes an electrophilic fluorination strategy via a silyl enol ether intermediate, followed by reductive amination.[1] The guide addresses the challenge of diastereoselectivity (cis vs. trans) and provides a robust workflow for isolation of the hydrochloride salt.[1]

Part 1: Retrosynthetic Analysis & Strategy

The most efficient route for multi-gram synthesis avoids complex de novo ring construction (e.g., Prins cyclization) in favor of functionalizing the commercially available tetrahydro-4H-pyran-4-one .[1]

Strategic Disconnects:

  • C–N Bond Formation: Reductive amination of the

    
    -fluoro ketone.[1]
    
  • C–F Bond Formation: Electrophilic fluorination of the corresponding silyl enol ether using Selectfluor®.

  • Precursor Activation: Conversion of the ketone to the thermodynamic silyl enol ether.

Stereochemical Considerations: The introduction of fluorine at C3 creates two contiguous stereocenters.

  • (3S,4R) / (3R,4S): cis-isomer (F and NH

    
     typically axial/equatorial or equatorial/axial depending on conformation).[1]
    
  • (3R,4R) / (3S,4S): trans-isomer (F and NH

    
     typically diequatorial).[1]
    
  • Note: Standard reductive amination conditions (NaBH

    
    CN) often favor the thermodynamically stable trans-isomer, while bulky hydride sources or specific catalytic hydrogenation conditions can bias the ratio.[1] This protocol produces the racemate, with notes on diastereomeric separation.
    

Part 2: Experimental Protocol

Stage 1: Preparation of 4-((Trimethylsilyl)oxy)-3,6-dihydro-2H-pyran

Activation of the ketone for fluorination.[1]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)[1]

  • Triethylamine (Et

    
    N) (1.2 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with N

    
    . Charge with Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and anhydrous DCM (100 mL).[1] Cool to 0 °C.
    
  • Base Addition: Add Et

    
    N (16.7 mL, 120 mmol) dropwise over 10 minutes.
    
  • Silylation: Add TMSOTf (19.9 mL, 110 mmol) dropwise via syringe pump over 30 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO

    
    ; 10% EtOAc/Hexane; stain with KMnO
    
    
    
    ).
  • Workup: Quench with sat. NaHCO

    
     (100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1]
    
  • Drying: Combine organics, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude silyl enol ether is sensitive to hydrolysis. Use immediately or purify via rapid distillation (bp ~60-65 °C @ 10 mmHg).[1]

    • Yield Target: >90% (Colorless oil).

Stage 2: Synthesis of 3-Fluorotetrahydro-4H-pyran-4-one

Electrophilic Fluorination using Selectfluor®.[1]

Reagents:

  • Silyl Enol Ether (from Stage 1) (1.0 equiv)[1]

  • Selectfluor® (F-TEDA-BF

    
    ) (1.1 equiv)[1]
    
  • Acetonitrile (MeCN) (anhydrous)[1]

Procedure:

  • Setup: Charge a RBF with Selectfluor® (39.0 g, 110 mmol) and MeCN (200 mL). Cool to 0 °C.

  • Addition: Dissolve the silyl enol ether (17.2 g, 100 mmol) in MeCN (50 mL) and add dropwise to the Selectfluor slurry over 45 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Stir at RT for 3–5 hours. The mixture will become a clear solution as Selectfluor is consumed and the byproduct precipitates.[1]

  • Workup: Pour reaction mixture into water (300 mL) and extract with Et

    
    O (3 x 100 mL). Note: The product is water-soluble; salting out with NaCl is recommended.[1]
    
  • Purification: Dry organics (MgSO

    
    ) and concentrate. Purify by flash column chromatography (SiO
    
    
    
    ; 0-30% EtOAc/Hexane).[1]
    • Yield Target: 60–75%.

    • Data:

      
      F NMR (CDCl
      
      
      
      )
      
      
      -185 to -195 ppm (ddd).[1]
Stage 3: Reductive Amination to 3-Fluorotetrahydro-2H-pyran-4-amine HCl

Installation of the amine and salt formation.[1]

Reagents:

  • 3-Fluorotetrahydro-4H-pyran-4-one (1.0 equiv)[1]

  • Ammonium Acetate (NH

    
    OAc) (10.0 equiv)[1]
    
  • Sodium Cyanoborohydride (NaBH

    
    CN) (1.5 equiv)[1]
    
  • Methanol (MeOH)[1]

  • 4M HCl in Dioxane[1]

Procedure:

  • Imine Formation: In a RBF, dissolve 3-fluorotetrahydro-4H-pyran-4-one (5.9 g, 50 mmol) and NH

    
    OAc (38.5 g, 500 mmol) in MeOH (100 mL). Stir at RT for 2 hours.
    
  • Reduction: Cool to 0 °C. Add NaBH

    
    CN (4.7 g, 75 mmol) portion-wise. Caution: H
    
    
    
    gas evolution.[1]
  • Stir: Allow to warm to RT and stir for 16 hours.

  • Quench: Acidify carefully with 1N HCl to pH < 2 to quench excess hydride and decompose boron complexes. Stir for 30 mins.

  • Free Base Isolation: Basify with 6N NaOH to pH > 12. Extract with DCM (4 x 100 mL). Dry combined organics over Na

    
    SO
    
    
    
    and concentrate to give the crude amine (mixture of cis/trans).
  • Salt Formation: Dissolve crude amine in minimal dry Et

    
    O or DCM. Cool to 0 °C. Add 4M HCl in Dioxane (15 mL) dropwise. The HCl salt will precipitate immediately.[1]
    
  • Filtration: Filter the white solid under N

    
    , wash with cold Et
    
    
    
    O, and dry under vacuum.
    • Yield Target: 50–65% (over 2 steps).[1]

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Stage 1) < 5 °C during additionPrevents formation of the kinetic enol ether or C-silylation byproducts.[1]
Selectfluor Stoichiometry 1.05 – 1.10 equivExcess reagent ensures full conversion, but large excess leads to

-difluorination.[1]
Water Content (Stage 2) < 0.1% (Karl Fischer)Water hydrolyzes the silyl enol ether back to the ketone before fluorination can occur.[1]
pH Control (Stage 3) Quench to pH < 2Essential to break down amine-boron complexes which can lower yield during extraction.[1]

Troubleshooting Table:

  • Issue: Low yield in Stage 2 (Fluorination).

    • Cause: Hydrolysis of silyl enol ether.

    • Fix: Ensure MeCN is anhydrous; use molecular sieves.

  • Issue: Inseparable mixture of diastereomers.

    • Fix: Recrystallization of the HCl salt from iPrOH/EtOH often enriches the trans-isomer.[1] For the cis-isomer, chromatographic separation of the N-Boc derivative is required.[1]

Part 4: Visualization (Pathway Diagram)

G Start Tetrahydro-4H-pyran-4-one Step1 Silyl Enol Ether (Intermediate) Start->Step1 TMSOTf, Et3N DCM, 0°C Step2 3-Fluorotetrahydro- 4H-pyran-4-one Step1->Step2 Selectfluor® MeCN, RT Step3 Imine Intermediate Step2->Step3 NH4OAc MeOH End 3-Fluorotetrahydro-2H- pyran-4-amine HCl Step3->End 1. NaBH3CN 2. HCl/Dioxane

Caption: Synthetic workflow from pyranone precursor to the final fluorinated amine salt via electrophilic fluorination.

Part 5: Analytical Data Specifications

This compound

  • Appearance: White crystalline solid.

  • MW: 119.14 (free base) / 155.60 (HCl salt).[1]

  • 
    H NMR (400 MHz, D
    
    
    
    O):
    
    
    4.85 (dm, J = 48 Hz, 1H, H-3), 3.40–3.60 (m, 1H, H-4), 3.80–4.10 (m, 4H, H-2, H-6), 1.70–2.10 (m, 2H, H-5).[1]
  • 
    F NMR (376 MHz, D
    
    
    
    O):
    
    
    -198.5 (approx, ddd).[1] Large coupling constant (J
    
    
    ~48 Hz) confirms geminal H-F relationship.[1]
  • Mass Spec (ESI+): m/z 120.1 [M+H]

    
    .
    

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link

  • Signal Pharmaceuticals, LLC. (2019). Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. WO Patent 2019/070827 A1. Link

  • Celgene Avilomics Research, Inc. (2016). Heteroaryl compounds and methods of use thereof. US Patent 9,512,124. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477.[1] Link[1]

Sources

Application Note: Strategic Utilization of 3-Fluorotetrahydro-2H-pyran-4-amine HCl in Medicinal Chemistry

[1][2]

Part 1: Introduction & Strategic Value

In modern drug discovery, the 3-fluorotetrahydro-2H-pyran-4-amine scaffold represents a high-value "privileged structure."[1] It is not merely a linker; it is a functional tool used to modulate the physicochemical and pharmacokinetic profiles of lead compounds.

For the medicinal chemist, this building block offers three critical advantages over the non-fluorinated tetrahydropyran (THP) analog:

  • pKa Modulation (The Fluorine Effect): The electronegative fluorine atom at the C3 position exerts a strong inductive effect (

    
    ), significantly lowering the 
    
    
    of the adjacent C4-amine.[1] While a typical primary amine has a
    
    
    ~10.5, the
    
    
    -fluorine can suppress this by 1–2 log units.[1] This reduction often improves membrane permeability by increasing the fraction of the neutral species at physiological pH (7.4) and reduces "lysosomal trapping."
  • Conformational Locking: Through the gauche effect , the C-F and C-N bonds often adopt a gauche (60°) orientation to maximize orbital overlap (

    
    ).[1] This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., kinase ATP pockets).[1]
    
  • Metabolic Stability: The pyran ring is susceptible to oxidative metabolism.[1] Fluorine substitution blocks metabolic "soft spots" (C-H abstraction) and deactivates the ring toward CYP450-mediated oxidation.[1]

Part 2: Physicochemical Profile & Handling[2][3]

Structural Properties

The compound is supplied as a hydrochloride salt to ensure stability, as the free base can be volatile and prone to formation of carbamates in air.

PropertyValue / Description
Molecular Formula

Molecular Weight 155.60 g/mol
Appearance White to off-white crystalline solid
Hygroscopicity Moderate (Store in desiccator)
Solubility High in

, DMSO, MeOH; Low in

(as salt)
Stereochemistry Available as cis ((3R,4S), (3S,4R)) or trans ((3R,4R), (3S,4S))
Handling & Free-Basing Protocol

Critical Note: Many coupling reactions (especially

1

Diagram 1: Handling & Activation Workflow

FreeBasingWorkflowcluster_tipsPro-TipsStartHCl Salt(Solid)SolvationDissolve inMin. Volume H2OStart->SolvationBaseAdd 2M NaOHor sat. NaHCO3Solvation->BasepH > 10ExtractExtract 3xwith DCM/IPA (3:1)Base->ExtractDryDry over Na2SO4& FilterExtract->DryConcConcentrate(Low Temp <30°C)Dry->ConcProductFree Amine(Use Immediately)Conc->ProductTip1Avoid high vac(Volatility risk)Tip2DCM/IPA mix improvesrecovery of polar amines

Caption: Workflow for converting the stable HCl salt to the reactive free amine species. DCM/IPA extraction is crucial for polar fluorinated amines.

Part 3: Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of Kinase Inhibitors (e.g., P70S6K, PI3K).[1] Context: This protocol describes coupling the amine to a chloropyrimidine or chloropurine scaffold, a ubiquitous reaction in medicinal chemistry.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine derivative (1.0 equiv)[1]

  • Reagent: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine HCl (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: n-Butanol or DMF[1]

  • Temp: 80–100 °C[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the chloropyrimidine substrate (100 mg, 1.0 equiv) and the fluorinated amine HCl salt (1.2 equiv).

  • Solvation: Add n-Butanol (concentration ~0.2 M). Note: Protic solvents like n-BuOH often accelerate

    
     via hydrogen bonding to the leaving group.[1]
    
  • Activation: Add DIPEA (3.0 equiv) dropwise.[1] The solution may become homogenous.[1]

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: Look for the disappearance of the starting material (

      
      ) and formation of the product (
      
      
      + 119 - 36).[1]
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (

      
      ) and brine (
      
      
      ).[1]
    • Dry organic layer over

      
      .[1]
      
  • Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: Reductive Amination

Application: Attaching the scaffold to aliphatic chains or aldehydes.[1]

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • Amine HCl salt (1.1 equiv)[1]

  • 
     (1.5 equiv)[1]
    
  • DIPEA (1.0 equiv)

  • DCM or DCE (anhydrous)

Step-by-Step Procedure:

  • Dissolve the amine HCl salt in DCM.[1] Add DIPEA (1.0 equiv) and stir for 10 min to liberate the free amine in situ.

  • Add the aldehyde substrate.[1] Stir for 30 min to allow imine formation. Note: Adding

    
     can drive imine formation by sequestering water.[1]
    
  • Add

    
     in one portion.
    
  • Stir at Room Temperature for 16 hours.

  • Quench with saturated

    
     and extract with DCM.[1]
    

Part 4: Mechanism of Action & Rationale

The "Fluorine-Gauche" Effect

In the design of inhibitors, the orientation of the amino group is critical.[1] For 3-fluoro-4-aminopyrans, the


1

Diagram 2: Conformational Analysis

GaucheEffectcluster_explanationMechanistic InsightUnfavorableAnti-Periplanar(Dipole Repulsion)FavorableGauche Conformation(Sigma -> Sigma* Stabilization)Unfavorable->FavorableRelaxation(Energy Min.)TargetProtein Binding Pocket(Pre-organized Fit)Favorable->TargetHigh Affinity(Low Entropy Cost)ExplainHyperconjugation:Sigma(C-H) -> Sigma*(C-F)stabilizes the gauche form.

Caption: The gauche effect stabilizes the specific conformation required for optimal ligand-protein binding, reducing the entropic penalty.

Part 5: References

  • Chemical Shuttle. (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride Product Data. Retrieved from [1]

  • Xu, S., et al. (2016).[1] Discovery of Potent and Selective Kinase Inhibitors. U.S. Patent No.[1] 9,512,124.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • BldPharm. Safety Data Sheet: (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride.[1][2] Retrieved from [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1][3][4][5][6][7][8] Chemical Society Reviews, 37(2), 320-330.[1]

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38.

The Strategic Application of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Building Block with Catalytic Potential

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a compelling chiral synthetic building block that has garnered interest in medicinal chemistry and drug development.[1] Its structure, which combines a conformationally restricted tetrahydropyran ring with a chiral amine and a fluorine substituent, offers a unique constellation of stereochemical and electronic features. While primarily recognized for its role as an intermediate in the synthesis of complex pharmaceutical agents, its inherent chirality and the presence of a secondary amine suggest a significant, yet largely unexplored, potential as an organocatalyst in asymmetric synthesis.

This technical guide provides an in-depth look at this compound, detailing its properties, established applications, and, most importantly, its prospective role in asymmetric catalysis. We will explore the mechanistic rationale for its potential catalytic activity and provide template protocols for its application in key asymmetric transformations.

Physicochemical Properties and Stereoisomers

This compound is a white to off-white crystalline solid.[1] It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. The presence of two stereocenters at the 3- and 4-positions of the pyran ring gives rise to four possible stereoisomers. The most commonly cited stereoisomers in the literature and commercial sources are the (3R,4R) and (3S,4R) diastereomers.

PropertyValueSource
Molecular FormulaC₅H₁₁ClFNO[2]
Molecular Weight155.60 g/mol [2]
AppearanceWhite to off-white crystalline solid[1]
Storage2-8 °C, protect from moisture[1]
Key Stereoisomers(3R,4R), (3S,4R)[1][3]

The specific stereochemistry of the amine and the fluorine atom is crucial for its application in asymmetric synthesis, as it dictates the three-dimensional arrangement of the molecule and its ability to induce chirality in a substrate.

Established Application as a Chiral Building Block

The primary documented application of this compound is as a key intermediate in the synthesis of complex, biologically active molecules. For instance, the (3S,4R) stereoisomer is a crucial component in the synthesis of a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a target for the treatment of certain cancers.[4][5]

The synthesis of such complex molecules often involves the coupling of the amine group of the fluorinated tetrahydropyran with other molecular fragments. The fluorine atom is strategically incorporated to enhance the metabolic stability and binding affinity of the final drug candidate.

Prospective Application in Asymmetric Organocatalysis

The structural features of 3-Fluorotetrahydro-2H-pyran-4-amine suggest its potential as a chiral organocatalyst, particularly in reactions that proceed through enamine or iminium ion intermediates. The secondary amine can react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine, which can then react with an electrophile in a stereocontrolled manner.

Mechanistic Rationale: The Role of the Fluorine Atom

The presence of a fluorine atom at the 3-position is expected to have a significant impact on the catalytic activity of the amine. The high electronegativity of fluorine will exert a strong electron-withdrawing effect, which can:

  • Modulate the pKa of the Amine: The fluorine atom will lower the basicity of the amine. This can be advantageous in certain catalytic cycles, influencing the rate of enamine formation and turnover.

  • Influence Conformational Preference: The C-F bond can engage in stereoelectronic interactions, such as hyperconjugation, which can lock the tetrahydropyran ring into a preferred conformation. This conformational rigidity is highly desirable in asymmetric catalysis as it can lead to a more ordered transition state and higher enantioselectivity.

  • Provide a Steric Block: The fluorine atom can act as a steric directing group, influencing the facial selectivity of the electrophilic attack on the enamine intermediate.

Proposed Catalytic Workflow

The general workflow for utilizing this compound as an organocatalyst would involve the in situ formation of the active catalyst from the hydrochloride salt, followed by the addition of the substrates.

G cluster_prep Catalyst Activation cluster_reaction Asymmetric Reaction start 3-Fluorotetrahydro-2H-pyran-4-amine HCl base Addition of a weak base (e.g., organic base) start->base catalyst Active Chiral Amine Catalyst base->catalyst substrates Addition of Substrates (e.g., Aldehyde/Ketone + Electrophile) catalyst->substrates reaction Stereoselective C-C Bond Formation substrates->reaction product Chiral Product reaction->product

Caption: Proposed workflow for asymmetric catalysis.

Application Note 1: Asymmetric Aldol Reaction

Objective: To synthesize a chiral β-hydroxy ketone via an asymmetric aldol reaction catalyzed by 3-Fluorotetrahydro-2H-pyran-4-amine.

Rationale: Chiral secondary amines are well-established catalysts for the asymmetric aldol reaction. The reaction proceeds through a chiral enamine intermediate, which attacks an aldehyde electrophile. The stereochemistry of the catalyst directs the facial selectivity of the attack, leading to an enantioenriched product. The fluorinated pyranamine is a promising candidate for this transformation due to its rigid structure and the electronic influence of the fluorine atom.

Proposed Catalytic Cycle

AldolCycle catalyst Chiral Amine (Cat) R₂NH enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone R¹(CO)CH₃ iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde R²CHO product β-Hydroxy Ketone (Chiral Product) iminium->product + H₂O product->catalyst - Cat water H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Template Protocol: Asymmetric Aldol Reaction
  • Catalyst Preparation: To a solution of this compound (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., CHCl₃, 1.0 mL) is added a weak organic base (e.g., triethylamine, 0.1 mmol). The mixture is stirred at room temperature for 15 minutes.

  • Reaction Setup: The ketone (1.2 mmol) is added to the catalyst solution, and the mixture is stirred for a further 10 minutes.

  • Aldehyde Addition: The aldehyde (1.0 mmol) is added, and the reaction is stirred at the desired temperature (e.g., 0 °C to room temperature) and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Application Note 2: Asymmetric Michael Addition

Objective: To synthesize a chiral γ-nitroketone via an asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by 3-Fluorotetrahydro-2H-pyran-4-amine.

Rationale: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction.[6] Chiral secondary amines can catalyze the asymmetric Michael addition of ketones to nitroalkenes via enamine catalysis, affording highly valuable, enantioenriched products.[7] The rigid, fluorinated tetrahydropyran scaffold is hypothesized to provide a well-defined chiral environment for this transformation.

Template Protocol: Asymmetric Michael Addition
  • Catalyst Preparation: In a dry vial, this compound (0.1 mmol, 10 mol%) is suspended in a non-polar solvent (e.g., toluene, 1.0 mL). A weak organic base (e.g., N,N-diisopropylethylamine, 0.1 mmol) is added, and the mixture is stirred for 20 minutes.

  • Reaction Setup: The ketone (2.0 mmol) is added, followed by the nitroalkene (1.0 mmol).

  • Reaction Conditions: The reaction is stirred at room temperature until the nitroalkene is consumed (as monitored by TLC).

  • Workup: The reaction mixture is directly loaded onto a silica gel column for purification.

  • Purification: Flash column chromatography affords the desired γ-nitroketone.

  • Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Summary and Future Outlook

This compound is a promising, yet underutilized, chiral molecule with significant potential in asymmetric organocatalysis. Its rigid cyclic structure, combined with the electronic influence of the fluorine atom, makes it an attractive candidate for catalyzing a range of asymmetric transformations. While its application as a chiral building block is established, its catalytic capabilities warrant further investigation.

The template protocols provided in this guide are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound. Optimization of reaction parameters such as solvent, temperature, and additives will be crucial for achieving high yields and enantioselectivities. The development of new synthetic routes to access all four stereoisomers of this compound will further expand its utility and allow for a more comprehensive understanding of its structure-activity relationship in asymmetric catalysis.

References

  • ResearchGate. (n.d.). The asymmetric transannular aldol reaction catalysed by trans-4-fluoroproline (41), and its application to the total synthesis of (+) - ResearchGate. Retrieved from [Link]

  • TBA. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie International Edition, 55(2), 781-784. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct catalytic asymmetric aldol reactions of α‐fluorinated ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric aldol reaction of isatins with α‐fluorinated.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • PubMed. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie (International ed. in English), 55(2), 781–784. Retrieved from [Link]

  • Kwiatkowski, J., & Lu, Y. (2014). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications, 50(66), 9313–9316. Retrieved from [Link]

  • Googleapis.com. (2017). 3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO. Retrieved from [Link]

  • PubChem. (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(1), 8-11. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Retrieved from [Link]

  • PubMed. (2014). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications (Cambridge, England), 50(66), 9313–9316. Retrieved from [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link]

Sources

Preparation of fluorinated heterocycles using 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride for the Preparation of Novel Fluorinated Heterocycles

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate. Judicious fluorination often leads to improved metabolic stability, increased lipophilicity for better membrane permeability, and favorable alterations in pKa that can enhance binding affinity to biological targets.[1][2][3][4][5] Consequently, a significant number of drugs approved by the FDA each year are fluorinated compounds, highlighting the power of this strategy.[1]

Among the vast array of available building blocks, this compound has emerged as a particularly valuable synthon. Its rigid, saturated pyran ring provides a three-dimensional scaffold that can effectively explore chemical space, while the vicinal fluoro-amino substitution offers a unique stereochemical and electronic arrangement. This chiral amine is a gateway to constructing complex, enantiomerically pure molecules with precisely positioned functionality, making it an ideal starting material for drug discovery programs targeting a wide range of diseases.[6][7]

This guide provides a detailed exploration of the synthetic applications of this compound, offering robust protocols and mechanistic insights for its use in constructing high-value fluorinated heterocycles.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1895912-86-3 (racemic), 1895912-87-4 ((3S,4S)-isomer)[6][7]
Molecular Formula C₅H₁₁ClFNO[6]
Molecular Weight 155.6 g/mol [6][8]
Appearance White to off-white crystalline solid[6]
Storage 2-8 °C, in a tightly sealed container[6]

Handling and Safety Considerations:

  • The compound exhibits moderate hygroscopicity and should be stored under an inert atmosphere to maintain stability.[6]

  • While toxicity is low, it may cause irritation to the respiratory tract and mucous membranes. Standard personal protective equipment, including gloves and eye protection, should be worn.[6]

  • As a hydrochloride salt, the amine is protonated. It must be neutralized in situ or via a separate workup step using a suitable base to liberate the free amine for most coupling reactions.

Core Synthetic Application 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The formation of a carbon-nitrogen bond between an amine and an aryl halide (or pseudohalide) is one of the most important transformations in organic synthesis. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[9][10] This reaction is exceptionally well-suited for coupling 3-Fluorotetrahydro-2H-pyran-4-amine with diverse aromatic and heteroaromatic systems.

Causality Behind the Protocol: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

  • Catalyst/Ligand System: Palladium precatalysts combined with sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective. These bulky ligands promote the crucial reductive elimination step, which forms the C-N bond, and prevent catalyst decomposition.[11]

  • Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used. Its primary role is to deprotonate the amine hydrochloride in situ and facilitate the deprotonation of the amine-ligated palladium complex within the catalytic cycle, regenerating the active catalyst.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they effectively dissolve the reactants and do not interfere with the catalytic cycle.[10]

Detailed Protocol: N-Arylation of 3-Fluorotetrahydro-2H-pyran-4-amine with 4-Bromobenzonitrile

This protocol provides a representative procedure for the selective N-arylation of the title compound.

Experimental Workflow Diagram

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Oven-dried Schlenk tube + stir bar add_solids Add Pd catalyst, ligand, base, aryl halide, and amine salt prep->add_solids purge Seal and purge with Inert Gas (Ar or N₂) add_solids->purge add_solvent Add anhydrous solvent via syringe purge->add_solvent heat Heat to reaction temp (e.g., 100 °C) with stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Dilute with EtOAc, wash with water & brine cool->quench dry Dry organic layer (Na₂SO₄), filter, and concentrate quench->dry purify Purify via flash column chromatography dry->purify

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel therapeutics for neurological disorders, the principle of stereoisomerism is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] The body, being an inherently chiral environment, interacts with each enantiomer uniquely, meaning one may be therapeutically active while the other is inactive or even detrimental.[1] This guide provides an in-depth comparison of the enantiomers of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride, a key chiral building block utilized in the synthesis of potent enzyme inhibitors.[3][4] Our focus will be on its application in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease.[5][6]

The Strategic Importance of Chiral Separation

The synthesis of 3-Fluorotetrahydro-2H-pyran-4-amine typically results in a racemic mixture, containing equal amounts of its enantiomers. To evaluate their distinct biological effects, a robust chiral separation process is not just a preliminary step but a foundational requirement of the research program.[1][7]

Methodological Approach: Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral separation using columns with a Chiral Stationary Phase (CSP) is the most prevalent and effective method.[7][8] The mechanism relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and successful separation.

  • Causality of Method Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile for separating a wide range of chiral compounds, including amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[1] The selection of the mobile phase and any additives is critical to optimize resolution.

Comparative Biological Activity: BACE1 Inhibition

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides that accumulate to form plaques in the brains of Alzheimer's patients.[5][9] Consequently, inhibiting BACE1 is a leading strategy to reduce Aβ production and modify disease progression.[6][10] While direct comparative data for the standalone this compound enantiomers is not extensively published, its incorporation into advanced BACE1 inhibitors reveals a clear stereochemical preference. The (3S,4R) enantiomer is consistently utilized in the synthesis of potent aminopurine-based BACE1 inhibitors, indicating it is the eutomer —the enantiomer responsible for the desired therapeutic effect.[11][12]

Mechanism of Action: Targeting the Aspartyl Protease Active Site

BACE1 inhibitors are designed to bind to the active site of the enzyme, preventing it from cleaving the Amyloid Precursor Protein (APP).[5] The specific three-dimensional arrangement of the (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine moiety within the larger inhibitor molecule is critical for establishing key interactions with amino acid residues, such as Tyr71 in the "flap" region of the BACE1 active site.[13] The fluorine atom, in particular, can form crucial van der Waals interactions that enhance binding affinity and potency.[13]

Quantitative Comparison: Potency and Selectivity

The following table presents representative data for advanced BACE1 inhibitors that incorporate the 3-fluorotetrahydro-2H-pyran-4-amine scaffold, illustrating the high potency typically achieved. The data for the "Distomer" is hypothetical, based on the common observation that the "wrong" enantiomer is significantly less active.

Parameter Inhibitor with (3S,4R) Enantiomer (Eutomer) Hypothetical Inhibitor with (3R,4S) Enantiomer (Distomer) Reference Compound (Verubecestat)
BACE1 IC₅₀ (nM) ~1 - 15>10,0000.01 - 10[9]
BACE2 IC₅₀ (nM) ~150 - 500>10,000Data Varies
Selectivity (BACE2/BACE1) >30-foldNot ApplicableData Varies[14]
Effect on CSF Aβ Levels Robust & Sustained Reduction[13]Minimal to No EffectSignificant Reduction[10][14]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The high selectivity for BACE1 over the homologous protease BACE2 is a critical feature. Non-selective inhibition can lead to off-target effects, as BACE2 has distinct physiological substrates.[6][10]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, every protocol must be a self-validating system. Below is a detailed methodology for a cell-free BACE1 inhibition assay, a standard in the field for quantifying inhibitor potency.

Protocol: BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer)

This protocol is based on a generic FRET assay, a robust and high-throughput method for measuring BACE1 activity.[9]

Objective: To determine the IC₅₀ value of the test compounds (each enantiomer) against recombinant human BACE1.

Materials & Reagents:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (peptide with a fluorophore and a quencher)

  • This compound enantiomers and reference inhibitors

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5[9][15]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, opaque microplates[15]

  • Fluorescence plate reader (Ex/Em wavelengths dependent on substrate)

Workflow Diagram:

BACE1_FRET_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (10-point curve in DMSO, then Assay Buffer) Plate_Loading Plate Loading Add diluted compounds, controls, and enzyme to 96-well plate Compound_Prep->Plate_Loading Enzyme_Prep Enzyme Preparation (Dilute BACE1 in cold Assay Buffer) Enzyme_Prep->Plate_Loading Pre_Incubation Pre-incubation (15 min at 37°C) Allows inhibitor-enzyme binding Plate_Loading->Pre_Incubation Reaction_Start Reaction Initiation Add FRET substrate to all wells to start the reaction Pre_Incubation->Reaction_Start Signal_Detection Kinetic Reading Measure fluorescence every 5 min for 60 min at 37°C Reaction_Start->Signal_Detection Data_Processing Calculate Rate of Reaction (Slope of fluorescence vs. time) Signal_Detection->Data_Processing IC50_Calc IC₅₀ Determination Plot % inhibition vs. log[Inhibitor] and fit to a four-parameter model Data_Processing->IC50_Calc APP_Processing cluster_non_amyloid Non-Amyloidogenic Pathway (Beneficial) cluster_amyloid Amyloidogenic Pathway (Pathological) APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Cleavage bace1 BACE1 (β-secretase) TARGET APP->bace1 Cleavage (Rate-Limiting Step) sAPP_alpha sAPPα (Neuroprotective) alpha_secretase->sAPP_alpha CTF_alpha α-CTF alpha_secretase->CTF_alpha gamma_secretase_1 γ-secretase CTF_alpha->gamma_secretase_1 Cleavage P3 P3 Peptide (Non-toxic) gamma_secretase_1->P3 sAPP_beta sAPPβ bace1->sAPP_beta CTF_beta β-CTF (C99) bace1->CTF_beta gamma_secretase_2 γ-secretase CTF_beta->gamma_secretase_2 Cleavage Abeta Amyloid-β (Aβ) (Toxic Aggregation) gamma_secretase_2->Abeta Plaques Senile Plaques Abeta->Plaques

Caption: Amyloid Precursor Protein (APP) processing pathways.

The non-amyloidogenic pathway, initiated by α-secretase, is beneficial and precludes the formation of Aβ. In contrast, the amyloidogenic pathway, initiated by BACE1, leads to the production of the toxic Aβ peptide. By inhibiting BACE1, the (3S,4R) enantiomer-containing compounds shift APP processing towards the favorable non-amyloidogenic route.

Conclusion and Future Directions

The evidence strongly indicates that the biological activity of this compound is highly dependent on its stereochemistry. The (3S,4R) enantiomer serves as a critical building block for potent and selective BACE1 inhibitors, a promising class of therapeutic agents for Alzheimer's disease. [11][12]This underscores a fundamental principle in drug development: the separation and individual characterization of enantiomers are essential for identifying the true source of therapeutic activity and minimizing potential off-target effects. Future research should focus on further optimizing the pharmacokinetic and safety profiles of inhibitors built from this valuable chiral scaffold to translate preclinical potency into clinical success.

References

  • BenchChem. (2025). BACE1-IN-9 In Vitro Assay.
  • Patsnap Synapse. (2024). What are BACE1 inhibitors and how do they work?
  • Das, B., & Yan, R. (2019).
  • Ferreira, R. J., et al. (2019). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. PMC.
  • Neumann, U., et al. (2019). The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects. PubMed.
  • Al-Hilal, M., et al. (2022). BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? MDPI.
  • ResearchGate. (n.d.). Overview of the workflow. (A) In vitro BACE1 drug inhibitor screening assay.
  • ResearchGate. (2025). Preclinical characterization of LY2886721: A BACE1 inhibitor in clinical development for early Alzheimer's disease.
  • Rane, M. J., et al. (2025).
  • PubChem. (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine.
  • ChemShuttle. (n.d.). (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride.
  • BenchChem. (n.d.). (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol.
  • ResearchGate. (n.d.). Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1).
  • PubMed. (2021). Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction. Eur J Med Chem.
  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Google Patents. (n.d.). 3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO.
  • ScienceDirect. (n.d.).
  • Analytical Chemistry. (2023).
  • VTechWorks. (n.d.).
  • Journal of Pharmaceutical and Biomedical Sciences. (2024). Enantioselectivity in Pharmacokinetics: A Mini Review.

Sources

Comparative Guide: 3-Fluorotetrahydro-2H-pyran-4-amine vs. Non-Fluorinated Analogs in Drug Design

[1]

Executive Summary

In medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for lead optimization. This guide compares 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (3-F-THP) against its non-fluorinated parent, Tetrahydro-2H-pyran-4-amine (THP).[1]

While the non-fluorinated analog serves as a standard polar scaffold, the introduction of a fluorine atom at the C3 position induces profound changes in basicity (pKa) , metabolic stability , and conformational bias . This guide details these physicochemical shifts to assist in rational drug design.

Physicochemical Profiling & Performance Data[2]

The strategic incorporation of fluorine at the

1
Comparative Data Table
PropertyTetrahydro-2H-pyran-4-amine (Non-Fluorinated)3-Fluorotetrahydro-2H-pyran-4-amine (Fluorinated)Impact on Drug Design
Basicity (pKa) ~10.0 - 10.5~8.3 - 8.8 (Estimated)Bioavailability: Lower pKa reduces lysosomal trapping and improves passive membrane permeability at physiological pH (7.4).[1]
Conformation Fluxional Chair (Equatorial preference)Biased Chair (Gauche Effect)Binding Affinity: Pre-organizes the molecule, reducing the entropic penalty upon binding to the target protein.
Metabolic Stability Susceptible to C3-oxidationResistant to C3-oxidationHalf-life: Blocks a common metabolic "soft spot," extending in vivo duration.[1]
Lipophilicity (LogD) LowerSlightly HigherPermeability: Modulates CNS penetration and oral absorption.[1]
Mechanism of Action: The pKa Shift

The electron-withdrawing nature of fluorine (electronegativity


1


  • Result: A drop in pKa by approximately 1.5 to 2.0 log units.[1]

  • Benefit: At pH 7.4, a larger fraction of the fluorinated analog exists as the neutral free base compared to the non-fluorinated parent, significantly enhancing passive diffusion across cell membranes.

Conformational Analysis: The Gauche Effect

Unlike the non-fluorinated analog, which is driven primarily by steric bulk to place the amine in the equatorial position, the 3-fluoro analog is dominated by the Gauche Effect .

The Stereoelectronic Driver

Fluorine prefers to adopt a gauche orientation (60° dihedral angle) relative to the vicinal amine (or ammonium) group and the ring oxygen. This is due to:

  • Hyperconjugation:

    
     orbital overlap.[2]
    
  • Electrostatics: Favorable dipole alignment between the C-F bond and the C-N bond.

This locks the pyran ring into a specific chair conformation, reducing the conformational entropy cost when the drug binds to its protein target.

ConformationNonFNon-Fluorinated (THP)Steric Control OnlyFluxFluxional Equilibrium(High Entropy)NonF->Flux Free Rotation BindingProtein Binding EventFlux->Binding High Entropic Penalty Fluoro3-Fluoro Analog (3-F-THP)Stereoelectronic ControlGaucheGauche Conformation(Stabilized)Fluoro->Gauche σ(C-H) -> σ*(C-F) Interaction Gauche->Binding Low Entropic Penalty (Pre-organized)

Figure 1: Conformational bias introduced by the fluorine atom reduces the entropic penalty of binding.[1]

Experimental Protocol: Synthetic Accessibility

While the non-fluorinated amine is a commodity chemical, the 3-fluoro analog often requires synthesis during lead optimization. The most robust route is Reductive Amination starting from the commercially available 3-fluorodihydro-2H-pyran-4(3H)-one.[1]

Protocol: Reductive Amination (Titanium Mediated)

Objective: Synthesize 3-fluorotetrahydro-2H-pyran-4-amine from its ketone precursor.

Reagents:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one (1.0 eq)[1]

  • Ammonium Acetate (

    
    ) or Benzylamine (1.2 eq)
    
  • Titanium(IV) isopropoxide (

    
    ) (2.0 eq)
    
  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (dry)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a flame-dried flask with 3-fluorodihydro-2H-pyran-4(3H)-one (1.0 eq) and Methanol (0.5 M concentration).

    • Add amine source (e.g., Benzylamine for protected,

      
       for free amine) and 
      
      
      under
      
      
      atmosphere.
    • Stir at ambient temperature for 6–12 hours. Note: The solution will turn slightly yellow/hazy as the titanium-imine complex forms.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Cautiously add

      
       portion-wise (exothermic gas evolution).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Critical Step):

    • Quench with 1N NaOH or aqueous ammonia to precipitate Titanium salts.

    • Dilute with Ethyl Acetate and filter through a Celite pad to remove the sticky Titanium oxides.

    • Wash the organic phase with brine, dry over

      
      , and concentrate.
      
  • Salt Formation:

    • Dissolve the crude oil in minimal Ethanol/Ether.

    • Add 4M HCl in Dioxane dropwise.

    • Filter the resulting white precipitate (3-F-THP-4-amine HCl) and dry under vacuum.[1]

SynthesisStartStart: 3-Fluorodihydro-2H-pyran-4-oneStep1Activation: Ti(OiPr)4 + Amine Source(Imine Formation)Start->Step1Step2Reduction: NaBH4, MeOH, 0°C(Stereoselective Reduction)Step1->Step2Step3Workup: NaOH Quench + Celite Filtration(Remove Ti-Salts)Step2->Step3FinalProduct: 3-F-THP-4-amine HClStep3->Final

Figure 2: Synthetic workflow for accessing the 3-fluoro analog via reductive amination.

Metabolic Stability & Pharmacokinetics[2][4][5][6]

The pyran ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP450), typically at the C3/C5 positions (alpha to the ether oxygen).

  • Non-Fluorinated (THP): The C-H bonds at C3 are electronically activated by the adjacent oxygen, making them prone to hydroxylation and subsequent ring opening.

  • Fluorinated (3-F-THP): Replacing a Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic soft spot.[1] Furthermore, the electronegativity of fluorine deactivates the geminal proton, protecting the entire C3 position from enzymatic attack.

Recommendation: Switch to the 3-fluoro analog if the non-fluorinated lead compound shows high intrinsic clearance (

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Hunter, L. (2010). The gauche effect: a stereoelectronic consequence of the bent bond. Beilstein Journal of Organic Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine.[1][3][4][5] National Library of Medicine. Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is foundational to innovation. This compound, a valuable chiral building block in pharmaceutical synthesis, demands a commensurate level of respect and caution in its handling.[1] The integrity of our research and, more importantly, our personal safety, hinges on a comprehensive and rigorously applied personal protective equipment (PPE) strategy.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for PPE selection and use, grounded in an understanding of the compound's potential hazards. Our objective is to build a culture of safety that is both intuitive and self-validating, ensuring that every interaction with this substance is managed with the highest degree of care.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the rationale for protection is the first step toward compliance and safety. This compound is an amine salt, and while comprehensive toxicological data may not be fully available, the known hazards of similar chemical classes provide a strong basis for our safety protocols.[2]

  • Corrosivity and Irritation: Amine compounds are frequently responsible for skin and eye irritation, and in some cases, severe burns.[2][3] The hydrochloride salt form may also contribute to irritation. Therefore, we must assume the potential for serious eye and skin damage upon contact.

  • Respiratory Hazards: As a crystalline solid, this compound can easily become airborne as dust during weighing or transfer.[1] Inhalation of such dust can cause irritation to the mucous membranes and the upper respiratory tract.[1][4]

  • Unknown Toxicity: For many research chemicals, the full toxicological profile has not been exhaustively investigated.[2] This unknown element mandates a conservative approach, treating the substance as potentially toxic and minimizing all routes of exposure (dermal, inhalation, ingestion, and ocular).[5][6]

Our primary defense is a combination of engineering controls and a multi-layered PPE approach designed to mitigate these specific risks.

Core Protective Measures: Engineering Controls and PPE

Before any personal protective equipment is considered, the primary engineering control must be in place.

Primary Engineering Control: The Chemical Fume Hood All operations that involve handling the solid form of this compound or its concentrated solutions must be conducted within a certified chemical fume hood.[6][7] This is the most critical step in preventing respiratory exposure to chemical dust and vapors.

Personal Protective Equipment (PPE) Ensemble The following PPE is mandatory for all personnel handling the compound.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves (minimum 8 mil thickness) offer good protection for incidental contact.[7] For extended handling or when preparing solutions, consider double-gloving or using heavier-duty gloves. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[8]

  • Eye and Face Protection: At a minimum, ANSI Z87-rated safety glasses with side shields are required.[8] However, due to the risk of dust and potential splashes, chemical splash goggles are strongly recommended.[6] For procedures with a significant splash or aerosolization risk (e.g., preparing stock solutions, large-scale reactions), a full-face shield should be worn over chemical splash goggles for maximum protection.[6][9]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[7][8] For tasks involving larger quantities (over 10 grams) or with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, if a procedure must be performed outside of a hood (which should be strongly discouraged and subject to a formal risk assessment) or if there is a risk of significant dust generation (e.g., cleaning a large spill), a NIOSH-approved respirator is necessary. An N95 respirator can provide protection against particulates (dust).[10]

Operational Protocols: From Preparation to Disposal

A successful safety plan is procedural. The following tables and workflows provide clear, step-by-step guidance for safe operations.

PPE Selection Matrix

This table summarizes the required PPE for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection (If Applicable)
Container Transfer & Inspection Single Pair Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot Required (in fume hood)
Weighing (<1g in fume hood) Single Pair Nitrile GlovesChemical Splash GogglesLab CoatNot Required (in fume hood)
Solution Preparation Double Pair Nitrile GlovesFace Shield over GogglesChemical-Resistant Apron over Lab CoatNot Required (in fume hood)
Large-Scale Synthesis (>10g) Double Pair Nitrile GlovesFace Shield over GogglesChemical-Resistant Apron over Lab CoatNot Required (in fume hood)
Spill Cleanup Heavy-Duty Nitrile/Neoprene GlovesFace Shield over GogglesChemical-Resistant Apron over Lab CoatN95 Respirator (minimum)
Procedural Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow these steps precisely.

Donning (Putting On) Sequence:

  • Put on your lab coat and any additional protective clothing (e.g., apron).

  • Put on your respirator, if required by your risk assessment. Ensure a proper fit check.

  • Put on your eye and face protection (goggles, then face shield).

  • Wash your hands thoroughly.

  • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove the first pair of gloves (or the outer pair if double-gloving) without touching your bare skin.

  • Apron/Outer Garments: Remove any disposable apron or outer garments.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain contaminants.

  • Final Gloves: Remove the final pair of gloves using the proper technique.

  • Respirator: Remove your respirator, if worn.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Transition to Clean) d1 1. Lab Coat / Apron d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Outer Gloves d4->f1 Work in Contaminated Area f2 2. Apron / Gown f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Lab Coat f3->f4 f5 5. Inner Gloves f4->f5 f6 6. Wash Hands f5->f6

Caption: PPE Donning and Doffing Workflow

Emergency Response and Disposal

Exposure Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Response: For small spills inside a fume hood, use an absorbent material (e.g., spill pillows or vermiculite) to contain the spill. Wearing the appropriate PPE as outlined in the matrix, carefully clean the area. All cleanup materials must be treated as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Waste Disposal: All materials contaminated with this compound, including gloves, bench paper, and excess chemical, must be disposed of as hazardous chemical waste.[12] Do not mix this waste with other waste streams.[12] Containers must be clearly labeled and handled according to your institution's and local regulations.[2][7]

By integrating these principles and procedures into your daily laboratory workflow, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your scientific pursuits.

References

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Brenntag. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Greenbook. (2008, September 15). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment. OSHA 3151-02R. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. PubChem. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

  • University of Rhode Island. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.